1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one
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Description
1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one is a useful research compound. Its molecular formula is C22H18BrF2NO and its molecular weight is 430.293. The purity is usually 95%.
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Scientific Research Applications
Environmental Presence and Health Effects
Perfluorinated Chemicals (PFCs) : Studies on perfluorinated chemicals, a group that shares some chemical characteristics with the compound due to fluorination, have shown widespread environmental presence and potential health implications. For example, Kärrman et al. (2006) explored the blood levels of some PFCs in Sweden, highlighting their persistence and bioaccumulation potential, as well as suggesting a need for monitoring human exposure due to potential health implications (Kärrman et al., 2006).
Brominated Flame Retardants (BFRs) : BFRs, which include brominated compounds similar in halogenation to the query compound, have been extensively researched for their use in reducing the flammability of consumer products and their subsequent release into the environment. Studies have assessed the levels of BFRs in indoor environments and their potential human exposure, with particular concern for vulnerable populations like children. For instance, Fromme et al. (2014) investigated organophosphate flame retardants and plasticizers in German daycare centers, highlighting the exposure of children to these chemicals and suggesting potential health risks (Fromme et al., 2014).
Properties
IUPAC Name |
2-(3-bromophenyl)-1-(3,5-difluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrF2NO/c1-22(2)11-20-18(21(27)12-22)10-19(13-4-3-5-14(23)6-13)26(20)17-8-15(24)7-16(25)9-17/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXANQPVGXHJAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=CC(=C3)F)F)C4=CC(=CC=C4)Br)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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